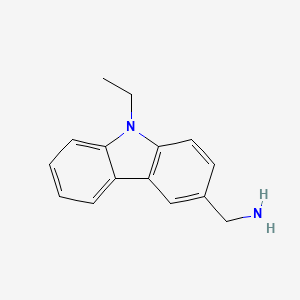

(9-Ethylcarbazol-3-yl)methanamine

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a cornerstone of contemporary chemical research, with its principles underpinning the development of pharmaceuticals, agrochemicals, and functional organic materials. Carbazole (B46965), a nitrogen-containing heterocyclic compound, is a privileged scaffold due to its rigid, planar structure, and rich electron-donating properties. The exploration of functionalized carbazoles like (9-Ethylcarbazol-3-yl)methanamine is driven by the quest for new molecules with tailored electronic and photophysical properties.

Significance of the 9-Ethylcarbazole (B1664220) Scaffold in Organic Synthesis and Functional Materials Development

The 9-ethylcarbazole scaffold is of paramount importance in the design of functional organic materials, particularly for applications in organic light-emitting diodes (OLEDs). The ethyl group at the 9-position enhances solubility and processability of the carbazole unit without significantly altering its electronic properties. This allows for the facile incorporation of the carbazole moiety into larger molecular architectures. The carbazole core itself is known for its excellent hole-transporting capabilities, high thermal stability, and high photoluminescence quantum yields, making it a favored component in the emitting and host layers of OLED devices. mdpi.comacs.org

Structural Relationship to 3-Amino-9-ethylcarbazole (B89807) and other Key Carbazole Derivatives

This compound is structurally and synthetically linked to several key carbazole derivatives. It is a primary amine, closely related to 3-amino-9-ethylcarbazole, with the key difference being the methylene (B1212753) spacer between the carbazole ring and the amino group. This subtle structural modification can influence the compound's reactivity and electronic properties.

The synthesis of this compound is logically preceded by the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde. This aldehyde serves as a crucial intermediate, which can be synthesized from 9-ethylcarbazole through a Vilsmeier-Haack reaction. The subsequent conversion of the aldehyde to the target methanamine is typically achieved through reductive amination.

Table 1: Key Carbazole Derivatives and their Relationship

| Compound Name | Molecular Formula | Role/Relationship |

| 9-Ethylcarbazole | C₁₄H₁₃N | Starting material for functionalization. |

| 3-Amino-9-ethylcarbazole | C₁₄H₁₄N₂ | A key precursor and a related structural analog. wikipedia.org |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | C₁₅H₁₃NO | Direct precursor to this compound. |

| This compound | C₁₆H₁₈N₂ | Target compound of this article. nih.gov |

The chemical properties of this compound are summarized in the table below.

Table 2: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(9-ethylcarbazol-3-yl)-N-methylmethanamine | PubChem nih.gov |

| Molecular Formula | C₁₆H₁₈N₂ | PubChem nih.gov |

| Molecular Weight | 238.33 g/mol | PubChem nih.gov |

| CAS Number | 880813-36-5 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(9-ethylcarbazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16)7-8-15(13)17/h3-9H,2,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQDOOFHOCKVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CN)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449281 | |

| Record name | (9-ethylcarbazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

322724-26-5 | |

| Record name | (9-ethylcarbazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 9 Ethylcarbazol 3 Yl Methanamine Derivatives

Reactivity Profiles of the Amino Group and Carbazole (B46965) Ring System

The primary amino group at the C-3 position of 3-Amino-9-ethylcarbazole (B89807) is a key site for numerous chemical reactions. Its nucleophilic nature allows it to readily react with a variety of electrophiles. nih.gov Furthermore, the amino group exerts a strong mesomeric effect, activating the carbazole ring towards electrophilic substitution. nih.gov This electronic influence particularly enhances the nucleophilicity of the carbon atoms at the C-2 and C-4 positions. nih.govnih.gov The order of reactivity for these positions is generally considered to be C-4 > C-2, which dictates the regioselectivity of many cyclization and substitution reactions. nih.gov

The reactions of 3-Amino-9-ethylcarbazole can be broadly categorized into three types:

Reactions involving only the amino group.

Cyclization reactions that involve the amino group and the C-2 position of the carbazole ring.

Cyclization reactions that involve the amino group and the C-4 position of the carbazole ring. nih.gov

Cyclization Reactions Yielding Annulated Carbazole Derivatives

The activated C-2 and C-4 positions of the 3-Amino-9-ethylcarbazole scaffold serve as ideal sites for intramolecular cyclization reactions, leading to the formation of annulated carbazole systems. These reactions are of significant interest as they provide access to complex heterocyclic structures, often with pronounced biological activities.

For instance, the reaction of 3-amino-9-alkylcarbazoles with ethyl-3-oxobutanoate can yield condensation products that, upon heating in mineral oil at high temperatures (240-250°C), undergo intramolecular cyclization to form 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones. semanticscholar.orgnih.gov Similarly, the acylation of 3-Amino-9-ethylcarbazole with ethyl succinoyl chloride, followed by a Friedel–Crafts cyclization in polyphosphoric acid, results in the formation of 7-ethyl-3,4-dihydroazepino[3,2-b]carbazole-2,5-(1H, 7H)-dione. ktu.edu

Another notable example is the aerobic oxidative coupling of 3-Amino-9-ethylcarbazole in the presence of a copper(I) bromide catalyst, which yields 1,9-diethyl-1,9-dihydrodiindolo[3,2-a:3',2'-h]phenazine. researchgate.net

Substitution Reactions at Reactive Sites

The nucleophilic character of both the amino group and the activated positions on the carbazole ring allows for various substitution reactions. A notable example is the cross-coupling reaction of 9-ethyl-3-aminocarbazole with phenyl dimethylsulfamate. ktu.edumdpi.com This reaction, catalyzed by a nickel complex, selectively yields the N-phenylated product, 9-ethyl-3-(phenylamino)carbazole, in high yield. ktu.edumdpi.com

Diazotization of 3-Amino-9-ethylcarbazole with nitrous acid generates a non-isolable diazonium salt. This intermediate can then be coupled with active methylene (B1212753) compounds, such as 3-chloro-2,4-pentanedione, to produce hydrazonoyl chlorides, which are versatile precursors for other heterocyclic systems.

Acylation Reactions

The amino group of 3-Amino-9-ethylcarbazole readily undergoes acylation with various acylating agents. For example, its reaction with chloroacetyl chloride in the presence of a base yields 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide. ktu.edu This intermediate can be further functionalized through nucleophilic substitution of the chlorine atom. ktu.edu

In another instance, the reaction of 3-amino-9-ethylcarbazole with ethyl-3-oxobutanoate in refluxing toluene (B28343) leads to the formation of the acylation product, N-(9-ethylcarbazol-3-yl)-3-oxobutanamide. semanticscholar.orgnih.gov The outcome of the reaction with β-ketoesters can be influenced by reaction conditions; the presence of an acid catalyst can favor the formation of condensation products over acylation products. semanticscholar.orgnih.gov Additionally, the amino group can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) to form the corresponding tert-butyl carbamate. ktu.edu

| Reactant 1 | Reactant 2 | Conditions | Product |

| 3-Amino-9-ethylcarbazole | Chloroacetyl chloride | THF, triethylamine | 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide ktu.edu |

| 3-Amino-9-ethylcarbazole | Ethyl-3-oxobutanoate | Toluene, reflux | N-(9-ethylcarbazol-3-yl)-3-oxobutanamide semanticscholar.orgnih.gov |

| 3-Amino-9-ethylcarbazole | Di-tert-butyl dicarbonate | Methanol, triethylamine | tert-butyl (9-ethyl-9H-carbazol-3-yl)carbamate ktu.edu |

| 3-Amino-9-ethylcarbazole | Ethyl succinoyl chloride | Pyridine | Ethyl 4-((9-ethyl-9H-carbazol-3-yl)amino)-4-oxobutanoate ktu.edu |

Arylation Reactions

Arylation of the amino group in 3-Amino-9-ethylcarbazole can be achieved through metal-catalyzed cross-coupling reactions. As mentioned previously, a nickel-catalyzed reaction with phenyl dimethylsulfamate provides an efficient route to N-arylated carbazoles. ktu.edumdpi.com These arylated derivatives are valuable intermediates in materials science, particularly for the development of organic electronic materials.

Formation of Heterocyclic Ring Systems (e.g., Azetidinones, Thiazolidinones, Dihydropyridines)

The versatile reactivity of 3-Amino-9-ethylcarbazole and its derivatives allows for their use as scaffolds in the synthesis of various heterocyclic ring systems.

Thiazolidinones : While direct synthesis from (9-Ethylcarbazol-3-yl)methanamine is not documented, the general synthesis of thiazolidin-4-ones involves the condensation of an amine, a carbonyl compound, and a mercaptoacetic acid. researchgate.net For example, new thiazolidine-4-one derivatives have been synthesized from 4-aminophenazone. researchgate.net

Pyrrolidinones and other nitrogen-containing heterocycles : The carbohydrazide (B1668358) derivative, 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide, has been used as a precursor for a variety of heterocyclic systems. For instance, its condensation with hexane-2,5-dione yields a 2,5-dimethylpyrrole derivative. Treatment with phenylisothiocyanate leads to a thiosemicarbazide, which can be cyclized to a triazolethione.

Schiff Bases : The condensation of primary amines with carbonyl compounds is a fundamental method for forming Schiff bases (imines). For example, 9-ethyl-9H-carbazole-3-carbaldehyde reacts with 5-amino-3,4-dimethylisoxazole (B17700) to form the corresponding N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. These compounds are known for their wide range of biological activities.

The synthesis of such heterocyclic systems often involves multi-step sequences, starting from a functionalized carbazole derivative.

| Starting Material | Reagents | Product Heterocycle |

| 3-Amino-9-ethylcarbazole | Ethyl-3-oxobutanoate, then heat | Pyrido[2,3-c]carbazolone semanticscholar.orgnih.gov |

| 3-Amino-9-ethylcarbazole | Ethyl succinoyl chloride, then PPA | Azepino[3,2-b]carbazole ktu.edu |

| 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | 2,5-Dimethylpyrrole |

| 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate, then KOH | Triazolethione |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | 5-Amino-3,4-dimethylisoxazole | Isoxazole-containing Schiff Base |

Advanced Applications in Materials Science and Catalysis

Organic Electronics and Optoelectronic Devices

Derivatives based on the 9-ethylcarbazole (B1664220) structure are integral to the fabrication of various organic electronic devices. Their function often revolves around facilitating the movement of positive charge carriers (holes), making them essential p-type organic semiconductors. acs.org The inherent rigidity and planarity of the carbazole (B46965) ring, combined with the solubility and processing advantages offered by the ethyl and methanamine groups, create a versatile molecular building block.

In the realm of OLEDs, materials based on 9-ethylcarbazole are frequently employed as host materials for phosphorescent emitters and as hole-transporting materials (HTMs). sigmaaldrich.comnih.gov The primary role of an HTM is to efficiently inject holes from the anode and transport them to the emissive layer, ensuring balanced charge recombination and high device efficiency. The high triplet energy of the carbazole unit is particularly advantageous in phosphorescent OLEDs (PhOLEDs), as it prevents the quenching of the triplet excitons of the dopant, leading to improved light emission.

Researchers have synthesized and investigated numerous carbazole-based derivatives to enhance OLED performance. rsc.orgnih.gov By conjugating the carbazole core with other aromatic units like triphenylamine, novel HTMs with high glass transition temperatures (Tg) and good thermal stability have been developed. rsc.orgnih.gov For instance, a series of HTMs based on 4-(9H-carbazol-9-yl)triphenylamine demonstrated high Tg values between 148 and 165 °C, contributing to the morphological stability and longevity of the OLED device. rsc.org Devices incorporating these advanced HTMs have shown significantly enhanced current, power, and external quantum efficiencies compared to standard reference devices. rsc.org

| Device/HTM | Turn-on Voltage (V) | Driving Voltage @ 1000 cd/m² (V) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |

|---|---|---|---|---|

| Device IV (with HTM 3c) | 3.1 | 4.2 | 39.2 | 29.3 |

| Reference Device (NPB only) | - | - | - | - |

The semiconductor properties of carbazole derivatives are also harnessed in Organic Field-Effect Transistors (OFETs). In these devices, the carbazole-based material acts as the active channel, where the modulation of charge carriers by the gate voltage controls the current flow between the source and drain electrodes. The suitability of a material for OFETs is largely determined by its charge carrier mobility.

Compounds based on di(9-ethyl-9H-carbazol-3-yl)amine have been synthesized and characterized as organic p-type semiconductors, indicating their potential for OFET applications. acs.org Furthermore, while not the specific compound , related carbazole-bound 2,2′-bithienyls have been successfully used in the fabrication of organic field-effect transistors, highlighting the utility of the carbazole unit in this domain. researchgate.net The performance of these materials is linked to their ability to form well-ordered thin films, which facilitates efficient intermolecular charge hopping.

Perhaps one of the most impactful applications of (9-Ethylcarbazol-3-yl)methanamine and its derivatives is in the field of photovoltaics, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). acs.orgresearchgate.net In these devices, carbazole derivatives function as Hole-Transporting Materials (HTMs), which are crucial for extracting positive charges (holes) from the light-absorbing layer (perovskite or dye) and transporting them to the electrode. acs.org This action prevents charge recombination and is paramount for achieving high power conversion efficiencies (PCE). acs.org

An effective HTM must possess several key properties: high hole mobility, suitable ionization energy to align with the valence band of the perovskite absorber, and good thermal and photochemical stability. acs.org Carbazole-based HTMs have shown great promise, often outperforming the expensive and commonly used spiro-OMeTAD. rsc.orgnih.gov For example, novel carbazole-terminated twin molecules have demonstrated excellent thermal stability up to 440 °C and hole drift mobility values in the order of 10⁻⁵ cm²/Vs, leading to PSCs with promising efficiencies of nearly 18%. nih.gov Cross-linkable carbazole-based HTMs have also been developed, forming solvent-resistant films and enabling PSCs with efficiencies up to 16.9% and good stability. acs.org

| Compound | Thermal Decomposition Temp. (Td, °C) | Ionization Potential (eV) | Hole Mobility (cm²/Vs) | PSC Efficiency (%) |

|---|---|---|---|---|

| V1209 | >440 | Suitable for perovskite | ~10-5 | up to 18% |

| V1221 | >440 | Suitable for perovskite | ~10-5 | up to 18% |

| V1225 | >440 | Suitable for perovskite | ~10-5 | up to 18% |

The 9-ethylcarbazole unit is a fundamental building block for a class of conducting polymers and organic semiconductors. acs.org Poly(N-vinylcarbazole) (PVK), for example, is one of the most studied semi-conducting polymers and has historical significance in electrophotography as a hole-transporting material. nsf.gov Bichromophoric model compounds, such as bis(9-ethylcarbazol-3-yl)methane, have been synthesized to study the photophysical properties and charge conduction mechanisms in these polymers. nsf.govdigitellinc.com

The synthesis of arylamine-based compounds incorporating the carbazole moiety has been a successful strategy for creating novel organic p-type semiconductors. acs.org These materials combine the excellent hole-transporting properties of carbazoles with the film-forming and stability characteristics of other functional groups, paving the way for advanced electronic applications. A method for the photoinduced synthesis of poly(N-ethylcarbazole) has also been reported, which eliminates the need for an additional oxidizing agent by using a single molecule that possesses both initiator and monomer structures. nih.gov

The utility of this compound derivatives in electronic devices stems from their intrinsic photoelectric and charge transport properties. Research has focused on characterizing these features to optimize molecular design. acs.org Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the ionization potential (Ip), and hole mobility. rsc.orgnih.gov

For instance, the oxidation process of derivatives functionalized with 9-ethylcarbazolyl has been characterized as quasi-reversible, with onset oxidation potentials around 0.43 V. rsc.org The HOMO energy level, which dictates the efficiency of hole injection from the anode and extraction from the perovskite layer, can be tuned through molecular modification. rsc.org The ionization energies of carbazole-terminated HTMs have been measured and found to align well with the valence band of triple-cation perovskite active layers, ensuring efficient hole injection. nih.gov Furthermore, the investigation of Schiff bases derived from 9-ethyl-9H-carbazole-3-carbaldehyde has revealed their absorption and emission spectra, contributing to the understanding of their photophysical behavior.

Photocatalysis and Photoredox Catalysis

Beyond materials science, the electron-donating ability of the carbazole core has stimulated significant interest in its use for photocatalysis and photoredox catalysis. Carbazole derivatives can act as powerful, metal-free, single-electron photoreductants, initiating chemical transformations upon exposure to visible light. acs.org

Carbazole derivatives exhibiting thermally activated delayed fluorescence (TADF) have been proposed as high-performance visible light photoinitiators and metal-free photoredox catalysts. acs.org These molecules can be active in both oxidative and reductive cycles, with efficiencies that rival traditional metal-based catalysts. acs.org Their application has been demonstrated in the free-radical polymerization of (meth)acrylates and the cationic polymerization of epoxides, which are crucial processes for technologies like LED 3D printing. acs.org

Furthermore, research has shown that carbazole derivatives can successfully photocatalyze reactions such as the hydrodehalogenation of aryl halides and the C-H arylation of N-methylpyrrole using a 365 nm light source, often without the need for additional additives. Merged photoredox and palladium-catalyzed processes have also been developed for the efficient synthesis of complex carbazole structures themselves, showcasing the versatility of this chemical scaffold in modern synthetic chemistry. rsc.org

Chemosensing Systems

The inherent fluorescence of the carbazole nucleus makes it an excellent platform for the development of chemosensors. The fluorescence properties can be modulated by the binding of specific ions or molecules, leading to a detectable signal.

Derivatives of 9-ethylcarbazole are effective fluorescent chemosensors. The core principle involves a receptor unit that selectively binds an analyte, and the carbazole fluorophore, which signals the binding event through a change in its fluorescence intensity (quenching or enhancement). A notable example is a sensor developed by covalently immobilizing 3-amino-9-ethylcarbazole (B89807) (AEC) onto a glass slide using silver nanoparticles as bridges. kaust.edu.sa This sensor demonstrated a rapid and reversible fluorescence quenching response to the small molecule rutin (B1680289), with a detection limit of 8.0 x 10⁻⁷ mol/L. kaust.edu.sa

Given that this compound is a close structural analog of AEC, it is expected to exhibit similar sensing capabilities. The primary or secondary amine group can act as a binding site for various analytes. Another study reported a fluorescent probe based on a 3-amino-9-ethylcarbazole derivative for the detection of copper ions. researchgate.net The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET), where the binding of an analyte to the amine receptor alters the electron transfer process to or from the excited carbazole fluorophore, thus "turning on" or "turning off" the fluorescence.

Table 2: Performance of a 3-Amino-9-Ethylcarbazole-Based Fluorescent Sensor

| Analyte | Sensor Principle | Response | Detection Limit | Reference |

| Rutin | Fluorescence Quenching | "Turn-off" signal | 8.0 x 10⁻⁷ mol/L | kaust.edu.sa |

| Copper Ion (Cu²⁺) | Fluorescence Modulation | Analyte-specific signal change | Not specified | researchgate.net |

The "on-off" switching behavior of fluorescent chemosensors can be harnessed to create molecular-level logic gates. rsc.org These systems process chemical or physical inputs to produce a fluorescent output that corresponds to a Boolean logic operation (e.g., AND, OR, NOT, XNOR). nih.gov A sensor that fluoresces only in the presence of two different analytes, for instance, functions as an AND gate. nih.gov

The ion-sensing capabilities of this compound derivatives make them suitable components for such logic gates. The fluorescence response of the carbazole unit to a specific ion can be defined as a logic output (e.g., high fluorescence = 1, low fluorescence = 0), while the presence or absence of the ion serves as the input. bohrium.com By designing a molecule with multiple binding sites for different inputs, more complex logic operations can be achieved. nih.gov For example, a system based on 3-amino-9-ethylcarbazole that responds to both protons (H⁺) and a metal ion could be configured as an AND logic gate. The covalent immobilization of these sensors on solid supports, as demonstrated for on-site rutin detection, paves the way for their use in practical, portable detection platforms. kaust.edu.sa

Molecular Design for Specific Interactions

The synthetic tractability of the this compound scaffold allows for its modification to achieve highly specific interactions with biological targets or other molecules. The carbazole core provides a rigid framework, while the methanamine group serves as a versatile anchor for introducing various functional groups.

A compelling example is the design of novel N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles as potential inhibitors of SARS-CoV-2 proteins. In this work, 9-ethylcarbazole-3-amine was used as a starting material to synthesize a series of complex molecules. Molecular docking studies predicted that these compounds could form specific hydrogen bonds and hydrophobic interactions within the active sites of key viral proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). This highlights how the carbazole framework can be elaborated to fit precisely into a biological pocket.

Furthermore, the reactivity of the carbazole core and its substituents has been extensively explored. The synthesis of various Schiff bases from 9-ethyl-9H-carbazole-3-carbaldehyde and the creation of diverse heterocyclic derivatives from 3-acetyl-9-ethylcarbazole demonstrate the platform's versatility for generating libraries of compounds for screening against different targets. This modular approach to molecular design is crucial for developing new therapeutics and functional materials tailored for specific, high-affinity interactions.

Design of Small Molecule Ligands for Protein Interaction Studies

The rational design of small molecule ligands that can modulate protein-protein interactions (PPIs) is a challenging yet highly sought-after goal in drug discovery. mdpi.com The this compound framework provides a versatile platform for developing such ligands. Its rigid, aromatic carbazole core can be readily functionalized to present various pharmacophoric features, enabling targeted interactions with protein surfaces.

A notable example involves the synthesis of a series of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. nih.gov These compounds were designed as potential inhibitors of key proteins of the SARS-CoV-2 virus, including the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.gov The design strategy leverages the carbazole moiety as a core scaffold, with the methanamine group (in the form of an acetamide (B32628) linkage) connecting it to other heterocyclic systems like benzofuran (B130515) and triazole, which are known to participate in various biological interactions. nih.govmdpi.com

The development of these complex molecules from the basic this compound structure highlights a key principle in modern ligand design: the use of a well-characterized core to which functional groups can be appended to optimize binding affinity and selectivity for a target protein. dntb.gov.ua Computational methods, such as molecular docking, are instrumental in this design process, allowing researchers to predict the binding modes and affinities of newly designed ligands before their synthesis. mdpi.com

Analysis of Molecular Binding and Interaction Mechanisms

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to medicinal chemistry. Derivatives of this compound have been instrumental in elucidating these binding mechanisms. Through techniques like molecular docking and simulation, researchers can visualize and analyze the forces driving the ligand-protein association.

In the case of the N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles targeting SARS-CoV-2 proteins, detailed interaction analyses were performed. nih.gov For instance, against the main protease (Mpro), certain derivatives exhibited strong binding affinities, with calculated binding scores reaching as low as -8.92 kcal/mol. nih.gov These favorable binding energies were attributed to a network of specific interactions.

The analysis revealed several key types of interactions involving the carbazole-derived core and its appended functionalities:

Hydrogen Bonds: The nitrogen atom of the triazole ring and the amide linker were found to form crucial hydrogen bonds with amino acid residues like HIS41 and GLY143 in the Mpro binding site. nih.gov

Pi-Interactions: The aromatic system of the carbazole ring participated in pi-donor hydrogen bonds and pi-sulfur interactions with residues such as THR26 and HIS41. nih.gov

These detailed analyses, made possible by studying ligands built upon the this compound scaffold, provide a clear picture of the structure-activity relationships and guide the further optimization of these molecules as potential therapeutic agents.

Below is an interactive data table summarizing the binding affinities of selected derivatives against different SARS-CoV-2 proteins.

| Compound | Binding Affinity vs. Mpro (kcal/mol) | Binding Affinity vs. Spike Glycoprotein (kcal/mol) | Binding Affinity vs. RdRp (kcal/mol) |

| 9b | -8.83 | -6.43 | Not specified |

| 9c | -8.92 | Not specified | Not specified |

| 9d | Not specified | -6.38 | Not specified |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | Not specified | -6.41 | Not specified |

| 9g | Not specified | Not specified | -7.62 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

Data sourced from a study on N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. nih.gov

Investigation of Fluorine-Protein Interactions in Ligand Design

The introduction of fluorine atoms into small molecule ligands is a widely used strategy in medicinal chemistry to enhance binding affinity, metabolic stability, and other pharmacokinetic properties. nih.gov The this compound scaffold can be strategically fluorinated to probe and exploit fluorine-protein interactions. While direct studies on fluorinated this compound are not prevalent, the principles of fluorine's role in ligand design are broadly applicable.

Fluorine can significantly modulate the electronic properties of a molecule due to its high electronegativity. fu-berlin.de In the context of a protein binding pocket, a fluorine atom can participate in various non-covalent interactions:

Orthogonal Multipolar Interactions: Fluorine can form favorable interactions with the carbonyl groups of the protein backbone (C–F···C=O). These interactions can substantially contribute to the binding affinity of a ligand. nih.gov

Hydrogen Bonds: Although organic fluorine is a weak hydrogen bond acceptor, it can still form such bonds in certain protein environments. nih.gov

Water-Mediated Contacts: Fluorinated ligands can also interact with proteins indirectly through structured water molecules in the binding pocket. nih.gov

Computational methods and molecular dynamics simulations are crucial tools for predicting and understanding the impact of fluorination. fu-berlin.de These studies can help rationalize the often-unpredictable effects of fluorine substitution on binding affinity. fu-berlin.de For example, the introduction of a trifluoromethyl group into inhibitors has been shown to significantly improve their potency by engaging in close contacts with the protein backbone. nih.gov

The rational design of fluorinated ligands based on the this compound core, guided by computational analysis, holds promise for developing next-generation probes and inhibitors for challenging protein targets.

Theoretical and Computational Investigations of 9 Ethylcarbazol 3 Yl Methanamine and Derivatives

Electronic Structure Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure of (9-Ethylcarbazol-3-yl)methanamine and its derivatives. These studies provide valuable insights into the distribution of electrons within the molecule, which in turn governs its chemical reactivity and physical properties.

A key aspect of the electronic structure is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a crucial parameter that influences the molecule's electronic and optical properties. For instance, in a study of carbazole (B46965) derivatives, the substitution of alkyl chains in the bay regions was found to affect the HOMO and LUMO energy levels. researchgate.net DFT calculations have been employed to understand these substitution effects and have shown good agreement with experimental UV-vis spectra. researchgate.net

The electronic properties of carbazole-based copolymers have also been extensively studied using DFT. researchgate.net For example, in copolymers like PCDTBT, PCBT, and PCBSe, DFT calculations have helped to understand the nature of electronic transitions. researchgate.net The lowest energy electronic excitation is often associated with a charge transfer from the carbazole donor to an acceptor unit, a phenomenon that can be elucidated through DFT. researchgate.net

Furthermore, DFT is used to predict the chemical reactivity of different sites within the molecule. The Fukui function, a concept derived from DFT, can be employed to identify regions that are susceptible to nucleophilic or electrophilic attack. researchgate.netdergipark.org.tr For instance, in a study of 1-substituted 9-ethyl-βCCM derivatives, the electrophilic and nucleophilic attack sites were predicted using the mapped electrostatic potential (MEP) diagrams, which are generated from DFT calculations. dergipark.org.tr

The structural parameters obtained from DFT calculations, such as bond lengths and dihedral angles, also provide valuable information about the electronic structure. For example, in 9-ethyl-9H-carbazole-3-carbaldehyde, the difference in the N-C bond lengths within the central ring, as calculated by DFT, reflects the electron-withdrawing nature of the aldehyde group and suggests a charge transfer from the nitrogen atom to the substituted benzene (B151609) ring. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of Selected Carbazole Derivatives using DFT

| Compound/System | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| Carbazole-Thiophene Dimers (P1-P9) | Not Specified | Varies | Varies | Significantly Reduced | um.edu.my |

| 1-substituted 9-ethyl-βCCM derivatives | B3LYP/6-311++G(d,p) | Varies | Varies | 4.379 (for 9-ethyl-βCCM) | dergipark.org.tr |

| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | B3LYP/6-311++G(d) | Not Specified | Not Specified | Not Specified | najah.eduresearchgate.net |

| 3,6-diiodo-9-ethyl-9H-carbazole | B3LYP, BHandHLYP | Not Specified | Not Specified | Not Specified | researchgate.net |

This table is for illustrative purposes and the values are dependent on the specific derivative and computational method used.

Excited State Properties Analysis via Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited state properties of molecules, including this compound and its derivatives. This approach provides insights into electronic transitions, absorption and emission spectra, and the nature of excited states, which are crucial for understanding their photophysical behavior.

TD-DFT calculations can predict the UV-Vis absorption spectra of carbazole derivatives. aip.orgresearchgate.net For example, in a study of carbazole-based dyes, TD-DFT at the CAM-B3LYP/6-31G* level was used to calculate the UV-Vis absorption spectra and analyze the electronic transitions. aip.org The calculations can identify the orbitals involved in the transitions, such as the common HOMO to LUMO transition. aip.org

The nature of the excited states, whether they are localized or involve charge transfer, can also be determined using TD-DFT. For carbazole-based donor-acceptor systems, TD-DFT calculations have been instrumental in characterizing charge-transfer excitations. nih.gov However, it is noted that standard TD-DFT can sometimes struggle to accurately predict the energies of charge-transfer excitations, and more advanced methods may be required for high accuracy. nih.gov

Furthermore, TD-DFT can be used to study solvatochromism, which is the change in the color of a solution with a change in solvent polarity. uvic.ca In a study of a carbazole-bromobenzothiadiazole dye, TD-DFT calculations with a sophisticated solvent model were able to quantitatively model the observed solvatochromic shift. uvic.ca The analysis of natural transition orbitals from TD-DFT calculations can be more informative in identifying donor and acceptor moieties compared to canonical orbitals. uvic.ca

The investigation of excited-state dynamics, such as internal conversion and intersystem crossing, can also be aided by TD-DFT. For instance, studies on carbazole and its derivatives in solution have used TD-DFT to understand the decay pathways of initially prepared excited states. mdpi.com

Table 2: Calculated Excited State Properties of Selected Carbazole Derivatives using TD-DFT

| Compound/System | Level of Theory | Calculated Property | Finding | Reference |

| Carbazole Dye (CT2) Derivatives | CAM-B3LYP/6-31G | UV-Vis absorption, HOMO-LUMO transition | Addition of –NH(C5H11) gives best result with 77% HOMO-to-LUMO transition. | aip.org |

| Carbazole-bromobenzothiadiazole (CBB) | Not Specified (with cLR solvent model) | Solvatochromic shift, excited state geometry | Calculations agree well with observed energy differences and solvatochromic shifts. | uvic.ca |

| Carbazole-based Copolymers (PCDTBT, PCBT, PCBSe) | B3LYP and CAM-B3LYP | Excitation energies, orbital delocalization | Lowest energy excitation involves charge transfer; higher energy is π to π. | researchgate.net |

| Carbazole-based Donor-Acceptor Molecules | SA-CASSCF/NEVPT2 (compared with TD-DFT) | Charge-transfer excitation energies | TD-DFT can be inaccurate for charge-transfer excitations. | nih.gov |

This table is for illustrative purposes and the values are dependent on the specific derivative and computational method used.

Establishment of Structure-Property Relationships through Computational Modeling

A key area of investigation is the relationship between the chemical structure and the electronic and optical properties. For instance, the introduction of different substituent groups at various positions on the carbazole ring can significantly alter the HOMO and LUMO energy levels, and consequently the electronic band gap. researchgate.net Computational studies have shown that connecting carbazole with thiophenes at the 3,6-positions and using a phenyl group as a core can lead to increased stabilization of HOMO and LUMO energy levels, resulting in a reduced bandgap. um.edu.my

The linking topology between different molecular units also has a profound impact on the properties of carbazole derivatives. The way in which donor and acceptor moieties are connected can influence the degree of intramolecular charge transfer (ICT), which is a critical factor for applications in optoelectronics. researchgate.net Computational modeling allows for the exploration of different linkage strategies to optimize these properties.

Furthermore, computational studies can elucidate the relationship between molecular structure and charge transport properties. In the context of organic electronics, the ability of a material to transport holes and electrons is crucial. For poly(2,7-carbazole) derivatives, computational modeling, in conjunction with experimental work, has been used to understand how the polymer structure affects hole mobilities, which is essential for their application in solar cells. researchgate.net

The development of quantitative structure-activity relationships (QSAR) is another important application of computational modeling. By correlating calculated molecular descriptors with experimentally observed activities, such as anticancer potency, predictive models can be built. nih.gov This approach can guide the design of new derivatives with enhanced biological activity.

Table 3: Examples of Structure-Property Relationships in Carbazole Derivatives

| Structural Feature | Property Influenced | Observation/Finding | Reference |

| Substitution on carbazole | Electronic Properties | Alkyl chain substitution on bay regions affects HOMO and LUMO levels. | researchgate.net |

| Linking topology of carbazole-thiophene | Electronic Properties | Connectivity at 3,6-positions with a phenyl core reduces the bandgap. | um.edu.my |

| Donor-π-Acceptor configuration | Optical Properties | Chemical modifications of donor, π-spacer, and acceptor groups allow fine-tuning of electronic and optical properties. | researchgate.net |

| Polymer structure of poly(2,7-carbazole)s | Charge Transport | Structure influences hole mobilities, with values up to 3 x 10⁻³ cm² V⁻¹ s⁻¹ achieved. | researchgate.net |

| Sulfonamide and other functional groups | Anticancer Activity | Specific substitutions lead to potent dual-target inhibitors of tubulin and Topo I. | nih.gov |

| Pyrimidine (B1678525) directing group | Reactivity | Enables Rh-catalyzed C1-alkylation of carbazoles. | chim.it |

Computational Elucidation of Reaction Mechanisms

A key application is in understanding the formation of carbazole derivatives. For instance, computational studies have been used to propose and validate mechanisms for the synthesis of carbazoles, such as the AuCl₃-catalyzed reaction of 1-(indol-2-yl)-3-alkyn-1-ols. researchgate.net These studies can investigate the role of catalysts, the stereoselectivity of the reaction, and the electronic properties of the reactants that influence the reaction pathway. researchgate.net

Computational methods are also crucial for understanding the mechanisms of C-H functionalization reactions of carbazoles, which are important for creating new derivatives. chim.it For example, the mechanism of a Rh-catalyzed reaction involving the mono- and bis-alkylation of carbazoles has been investigated computationally. chim.it These studies can help to explain the observed regioselectivity and the role of directing groups.

Furthermore, the mechanism of action of biologically active carbazole derivatives can be explored through computational methods. For example, in the case of carbazole derivatives with antifungal activity, computational studies can help to understand how these compounds interact with their biological targets, such as the H⁺-ATPase enzyme. nih.gov While experimental studies suggested an allosteric inhibition mechanism, computational docking studies could provide a more detailed picture of the binding mode and interactions at the molecular level. nih.gov

The elucidation of reaction mechanisms through computational means is a rapidly advancing field. rsc.org The trend is towards modeling increasingly complex systems and taking into account non-covalent interactions and dynamic effects, which are often crucial for understanding the intricacies of organic reactions. rsc.org

Table 4: Examples of Computationally Elucidated Reaction Mechanisms for Carbazole Derivatives

| Reaction/Process | Computational Method | Key Findings | Reference |

| AuCl₃-catalyzed formation of carbazoles | Not Specified | Proposed a possible mechanism for the formation of carbazoles from 1-(indol-2-yl)-3-alkyn-1-ols. | researchgate.net |

| Rh-catalyzed C-H alkylation of carbazoles | Not Specified | Elucidated the role of a pyrimidine directing group in the mono- and bis-alkylation at the C1 and C8 positions. | chim.it |

| Antifungal action of N-substituted carbazole derivatives | Not Specified | Suggested an allosteric inhibition mechanism for the H⁺-ATPase enzyme. | nih.gov |

| Synthesis of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | DFT/B3LYP/6-311++G(d) | Structure optimization and electronic properties were calculated to support the synthesis. | najah.eduresearchgate.netscispace.com |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole (B46965) derivatives has traditionally relied on methods like the Graebe-Ullmann reaction, Bucherer carbazole synthesis, and Borsche-Drechsel cyclization. tandfonline.com However, the future of synthesizing (9-Ethylcarbazol-3-yl)methanamine and its analogues lies in the adoption of greener and more efficient methodologies. Modern approaches focus on transition metal-catalyzed C-H activation, which offers a more direct and atom-economical route to functionalized carbazoles. researchgate.net

Key areas for future exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These non-traditional activation methods can significantly reduce reaction times and improve yields, offering a more sustainable alternative to conventional heating. organic-chemistry.orgresearchgate.net

Palladium-Catalyzed Tandem Reactions: The use of magnetically recoverable palladium nanocatalysts supported on biochar for one-pot syntheses of 9H-carbazoles from simple starting materials like anilines and 1,2-dihaloarenes represents a significant step towards greener processes. organic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to higher purity products and safer handling of reactive intermediates.

Biocatalysis: The use of enzymes for the synthesis of carbazole precursors could offer unparalleled stereoselectivity and reduce the reliance on harsh chemical reagents.

A comparison of traditional and emerging synthetic methods highlights the trend towards more sustainable practices:

| Method | Description | Advantages | Disadvantages |

| Graebe-Ullmann Reaction | Diazotization of aminodiphenylamine followed by heating to eliminate nitrogen gas. tandfonline.com | Well-established method. | Often requires harsh conditions and may have limited functional group tolerance. tandfonline.com |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of the carbazole core using catalysts like palladium, rhodium, or iridium. researchgate.netchim.it | High regioselectivity, efficiency, and atom economy. researchgate.net | Catalyst cost and removal can be a concern. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. organic-chemistry.orgresearchgate.net | Drastic reduction in reaction times and often improved yields. organic-chemistry.org | Requires specialized equipment. |

Development of Advanced Functional Materials with Tunable Properties

The inherent properties of the 9-ethylcarbazole (B1664220) moiety, such as its rigidity, thermal stability, and charge-transporting capabilities, make it an excellent building block for a wide array of functional materials. oled-intermediates.commdpi.com The ability to easily modify the carbazole ring allows for the fine-tuning of its electronic and optical properties. sioc-journal.cn

Future research will likely focus on:

Organic Light-Emitting Diodes (OLEDs): Designing novel this compound derivatives as host materials or emitters in OLEDs to enhance efficiency, color purity, and operational lifetime. tubitak.gov.trrsc.org

Perovskite Solar Cells (PSCs): The development of carbazole-based hole-transporting materials (HTMs) is crucial for improving the power conversion efficiency and stability of PSCs. mdpi.comktu.edu Research into new molecular glass structures based on carbazole is a promising avenue. mdpi.com

Microporous Organic Polymers (MOPs): The use of carbazole derivatives as building blocks for MOPs offers potential applications in gas storage and separation, particularly for CO2 capture, due to their adjustable microporous structures and electron-rich nature. tandfonline.com

Photoconductive Polymers: Dicarbazolylalkanes, which are structurally related to the target compound, serve as models for photoconducting polymers, and further research could lead to improved materials for electrophotography and other applications. researchgate.net

Expansion of Catalytic Applications Beyond Current Paradigms

While carbazole derivatives are often the target of catalytic synthesis, their own catalytic potential is a burgeoning field of research. The electron-rich nature of the carbazole ring system and the potential for ligand design around it suggest a future where these compounds are not just products but also catalysts. sioc-journal.cn

Emerging opportunities in catalysis include:

CO2 Conversion: Carbazole-based molecules and polymers are being investigated for their catalytic activity in the conversion of carbon dioxide into valuable chemicals, which is a critical step towards carbon neutrality. sioc-journal.cn

Photoredox Catalysis: The photophysical properties of carbazole derivatives make them suitable candidates for use as photosensitizers in photoredox catalysis, enabling a wide range of organic transformations under mild conditions. acs.org

Asymmetric Catalysis: The development of chiral carbazole-based ligands could lead to new asymmetric catalysts for the enantioselective synthesis of pharmaceuticals and other fine chemicals.

Design of Highly Selective and Sensitive Chemosensors

The fluorescent properties of the carbazole nucleus make it an excellent platform for the development of chemosensors. nih.gov Upon binding to a specific analyte, the fluorescence of the carbazole derivative can be enhanced or quenched, providing a detectable signal.

Future research in this area will focus on:

Metal Ion Detection: Building on existing work where carbazole derivatives have been used to detect Cu2+ ions, new sensors can be designed for other environmentally or biologically important metal ions. acs.org The development of "ON-OFF-ON" fluorescent probes represents a sophisticated approach to selective ion detection. ijrpc.com

Anion Sensing: The design of carbazole-based receptors with specific binding pockets for anions is a growing area of supramolecular chemistry. nih.gov

Biological Imaging: The creation of fluorescent probes based on this compound for the imaging of specific biomolecules or cellular processes in living systems is a significant opportunity. ijrpc.com

A study on a carbazole derivative as a chemosensor for copper (II) ions demonstrated the following properties:

| Property | Observation |

| Selectivity | The probe showed high selectivity for Cu2+ over other cations. sioc-journal.cn |

| Mechanism | The sensing mechanism was based on photo-induced electron transfer (PET). sioc-journal.cn |

| Application | The probe was suggested for potential use in reducing copper-induced toxicity. sioc-journal.cn |

Integration of Advanced Computational Techniques for Predictive Materials Design

Computational chemistry is becoming an indispensable tool in materials science, enabling the prediction of material properties before their synthesis. This in-silico approach can significantly accelerate the discovery and development of new functional materials based on this compound.

Key areas for the application of computational techniques include:

Molecular Docking: As demonstrated in studies of carbazole derivatives as potential anti-SARS-CoV-2 agents, molecular docking can predict the binding affinities of molecules to biological targets, guiding the design of new therapeutic agents. mdpi.com

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, optical properties, and charge transport characteristics of new carbazole-based materials for applications in OLEDs and PSCs.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and stability of thin films of carbazole-based materials, which is crucial for their performance in electronic devices.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological activity or material properties, facilitating the design of more potent or efficient compounds.

An example of computational results from a molecular docking study of a carbazole derivative against the main protease of SARS-CoV-2 is shown below:

| Compound | Binding Score (Kcal/mol) | Interacting Residues |

| 9e | -8.77 | Not specified |

| 9h | -8.76 | Not specified |

| 9i | -8.87 | Not specified |

| 9j | -8.85 | Not specified |

These computational predictions provide a strong rationale for the selection of promising candidates for further experimental investigation. mdpi.com

Q & A

Q. What are standard synthesis protocols for (9-ethylcarbazol-3-yl)methanamine derivatives?

A typical procedure involves reacting the parent compound (e.g., 1,4-dimethyl-9-H-carbazol-3-yl methanamine) with acyl chlorides or isocyanates in dichloromethane (DCM) under basic conditions (triethylamine). After stirring at room temperature, purification is achieved via column chromatography using ethyl acetate/petroleum ether gradients, yielding derivatives with 80–90% efficiency . For functionalization, condensation reactions with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under mild conditions (5 hours, room temperature) are common, followed by recrystallization for X-ray-quality crystals .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : To verify substitution patterns and amine proton integration.

- Mass spectrometry : For molecular weight confirmation (e.g., 210.27 g/mol for the parent compound) .

- X-ray crystallography : To resolve molecular geometry, as seen in studies reporting orthorhombic crystal systems (e.g., space group P21cn, Z = 4) with planar carbazole skeletons and dihedral angles <3° between aromatic systems .

Advanced Research Questions

Q. How can researchers optimize experimental design to evaluate structure-activity relationships (SAR) in anticancer studies?

- In vitro assays : Use human glioma U87 MG cell lines with MTT assays to quantify IC50 values. Compare derivatives (e.g., acetylated or chloroacetylated variants) to assess substituent effects on cytotoxicity .

- Control experiments : Include reference drugs (e.g., doxorubicin) and solvent controls to validate assay conditions.

- Data normalization : Express activity as % inhibition relative to untreated cells, with triplicate measurements to minimize variability .

Q. What methodologies resolve contradictions in reported biological activities of carbazole derivatives?

Contradictions may arise from:

- Synthetic purity : Validate via HPLC or TLC; impurities >5% can skew bioactivity .

- Assay conditions : Standardize cell passage numbers, serum concentrations, and incubation times.

- Structural analysis : Use crystallography to confirm stereochemistry, as slight conformational changes (e.g., anticonformation of substituents) significantly impact activity .

Q. How can functionalization strategies enhance the utility of this compound in materials science?

- Schiff base formation : React with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) to create photoactive ligands for optoelectronic applications .

- Click chemistry : Introduce triazole moieties via azide-alkyne cycloaddition for polymer crosslinking.

- Crystallographic tuning : Modify substituents (e.g., ethyl to bromobutyl groups) to alter molecular packing dominated by van der Waals forces and weak C–H⋯H interactions .

Q. What advanced techniques analyze molecular packing and intermolecular interactions in crystalline derivatives?

- Single-crystal X-ray diffraction : Determine unit cell parameters (e.g., a = 8.1412 Å, V = 2313.5 ų) and quantify planarity (r.m.s. deviation <0.05 Å for carbazole rings) .

- Hirshfeld surface analysis : Map close contacts (e.g., C–H⋯π interactions) contributing to lattice stability .

- Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing efficiency .

Methodological Considerations

Q. How should researchers handle toxicity and safety protocols for carbazole-based compounds?

- Waste management : Segregate organic solvents (e.g., DCM, ethyl acetate) and coordinate with certified waste treatment facilities .

- Protective equipment : Use fume hoods for reactions involving volatile reagents (e.g., acetic anhydride) .

- Toxicity screening : Prioritize derivatives with IC50 values <10 μM for further in vivo testing to minimize resource expenditure .

Q. What computational tools complement experimental studies of carbazole derivatives?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict photoluminescence properties.

- Molecular docking : Simulate binding to biological targets (e.g., DNA topoisomerases) to rationalize anticancer activity .

- Non-linear optical (NLO) modeling : Evaluate hyperpolarizability for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.